Cas no 1516117-36-4 (2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid)

2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid
- 1516117-36-4
- 2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid
- EN300-1734758
-
- インチ: 1S/C9H10O2S/c10-9(11)5-7-4-6-2-1-3-8(6)12-7/h4H,1-3,5H2,(H,10,11)
- InChIKey: CGFGVZIGDJTAFD-UHFFFAOYSA-N
- ほほえんだ: S1C(CC(=O)O)=CC2=C1CCC2
計算された属性
- せいみつぶんしりょう: 182.04015073g/mol
- どういたいしつりょう: 182.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734758-10.0g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |
1516117-36-4 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1734758-0.25g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |
1516117-36-4 | 0.25g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1734758-5.0g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |
1516117-36-4 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1734758-2.5g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |
1516117-36-4 | 2.5g |
$2408.0 | 2023-09-20 | ||
Enamine | EN300-1734758-1g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |
1516117-36-4 | 1g |
$1229.0 | 2023-09-20 | ||
Enamine | EN300-1734758-10g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |
1516117-36-4 | 10g |
$5283.0 | 2023-09-20 | ||
Enamine | EN300-1734758-1.0g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |
1516117-36-4 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1734758-0.1g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |
1516117-36-4 | 0.1g |
$1081.0 | 2023-09-20 | ||
Enamine | EN300-1734758-0.05g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |
1516117-36-4 | 0.05g |
$1032.0 | 2023-09-20 | ||
Enamine | EN300-1734758-0.5g |
2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |
1516117-36-4 | 0.5g |
$1180.0 | 2023-09-20 |
2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acidに関する追加情報
2-{4H,5H,6H-Cyclopentabthiophen-2-yl}acetic Acid: A Comprehensive Overview
The compound with CAS No. 1516117-36-4, known as 2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely studied due to their unique electronic properties and potential applications in various industries.
Cyclopentabthiophene, the core structure of this compound, is a bicyclic aromatic system consisting of a five-membered ring fused with a thiophene ring. The presence of sulfur in the thiophene ring imparts distinct electronic characteristics to the molecule, making it highly suitable for applications in optoelectronics and organic electronics. Recent studies have highlighted the potential of cyclopentabthiophene derivatives as building blocks for advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The acetic acid functionality in 2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid introduces additional versatility to the molecule. This functional group can participate in various chemical reactions, enabling the synthesis of more complex structures with tailored properties. For instance, researchers have explored the use of this compound as a precursor for synthesizing biologically active molecules and drug candidates.
In terms of synthesis, cyclopentabthiophene derivatives can be prepared through a variety of methods, including cyclization reactions and coupling techniques. Recent advancements in catalytic chemistry have made it possible to achieve higher yields and better control over the stereochemistry of these compounds. The ability to synthesize 2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid efficiently has opened new avenues for its application in both academic research and industrial settings.
The electronic properties of cyclopentabthiophene-based compounds are particularly appealing for use in organic electronics. Their ability to undergo π–π interactions and form ordered assemblies makes them ideal candidates for applications such as field-effect transistors (FETs) and sensors. Recent studies have demonstrated that incorporating cyclopentabthiophene derivatives into polymer blends can significantly enhance the electrical conductivity and mechanical stability of the resulting materials.
Beyond electronics, cyclopentabthiophene derivatives have also found applications in biotechnology and medicine. The acetic acid group in this compound can serve as a bioisostere or a linker for attaching other bioactive moieties. Researchers have investigated its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways. These findings underscore the versatility of this compound across multiple disciplines.
In conclusion, 2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid is a multifaceted molecule with immense potential in various fields. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in the development of next-generation technologies. As research continues to uncover new applications for this compound, its significance in both academic and industrial contexts is expected to grow further.
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